molecular formula C11H9ClN2O2 B1517907 methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1187360-62-8

methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1517907
CAS RN: 1187360-62-8
M. Wt: 236.65 g/mol
InChI Key: CKYXRVBZEALSPS-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as MCPPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol and has a molecular weight of 267.7 g/mol. MCPPC has a number of biochemical and physiological effects and has been used in laboratory experiments to study its effects.

Scientific Research Applications

Synthesis and Biological Activity

  • A study outlined the synthesis of various esters, including Methyl 5-hydroxy-4-oxo-4H-pyran-2-carboxylate, via esterification and alkylation processes. The synthesized compounds, when combined with the antitumor drug Temobel (Temozolomid), demonstrated a synergistic effect in bioassays, indicating potential applications in brain tumor chemotherapy (Kletskov et al., 2018).

Insecticidal Activity

  • A study involved the conversion of Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate to its phenethyl esters and analysis of their insecticidal activity against American cockroaches and house flies. The study highlighted the significance of the spatial configuration of molecules in determining their insecticidal efficacy (Hasan et al., 1996).

Antimicrobial and Anticancer Activity

  • A series of derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant in vitro antimicrobial and anticancer activity. Certain compounds demonstrated higher anticancer activity than the reference drug doxorubicin, indicating potential therapeutic applications (Hafez et al., 2016).

Crystal Structure Analysis

  • The synthesis of compounds like 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester was achieved, and their crystal structures were analyzed to identify their unique molecular arrangements and interactions. Such structural analyses are crucial in understanding the properties and potential applications of these compounds (Kumarasinghe et al., 2009).

Antibacterial and Antifungal Activity

  • Novel compounds containing the pyrazole nucleus demonstrated substantial antibacterial and antifungal activity. The synthesized compounds were tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Green Synthesis Approach

  • Methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6] pyrano[2,3-d] pyrimidine-3-carboxylate derivatives were synthesized via a one-pot, four-component reaction. This method represents a green approach to synthesis, emphasizing high yields, operational simplicity, and environmentally friendly practices (Yadav et al., 2021).

Mechanism of Action

properties

IUPAC Name

methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYXRVBZEALSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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